molecular formula C10H14N2O3S B2678940 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1552162-39-6

3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2678940
CAS RN: 1552162-39-6
M. Wt: 242.29
InChI Key: DYBPFWDNNILGMG-UHFFFAOYSA-N
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Description

“3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one” is a complex organic compound. It contains a pyridin-2(1H)-one group, which is a type of heterocyclic aromatic organic compound. It also contains a piperidin-1-ylsulfonyl group, which is a type of sulfonamide. Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Scientific Research Applications

Developmental Toxicity and Molecular Inhibition

One significant area of research is the investigation into compounds like piperonyl butoxide (PBO), which, while not directly 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, share structural or functional similarities, particularly in their capacity to inhibit specific biochemical pathways. For instance, PBO has been studied for its ability to inhibit the Sonic hedgehog (Shh) signaling pathway, crucial in embryonic development and in the morphogenesis of the brain and face. This inhibition suggests potential developmental toxicity, linking to craniofacial malformations or neurodevelopmental abnormalities in animal models (Rivera-González, Beames, & Lipinski, 2020).

Insecticidal Synergism and Environmental Impact

Another research dimension explores the substitution of chemical synergists like piperonyl butoxide with more sustainable alternatives. Studies on the effectiveness of vegetable oils as synergists for pyrethrum indicate a shift towards ecological and less harmful solutions in pest control, demonstrating the environmental implications of chemical use in agriculture and the potential for safer alternatives (Marchand, Dimier-Vallet, & Vidal, 2018).

Bioactive Properties and Pharmacological Potential

The bioactive properties of compounds related to this compound, such as those found in Piper species, have been extensively reviewed. These properties include antioxidant, antimicrobial, and anti-inflammatory activities, showcasing the pharmacological potential of Piper-derived compounds in treating various diseases and conditions. The comprehensive review by Salehi et al. (2019) on Piper species underscores the rich phytochemistry and the significant biological activities of these plants, hinting at the diverse applications of their constituents in medicine and food preservation (Salehi et al., 2019).

Chemopreventive and Therapeutic Insights

The therapeutic and preventive potentials against chronic disorders are crucial research areas. Piperine, a compound structurally related to this compound, has shown promising anticancer, antioxidant, and bioavailability-enhancing properties. The selective cytotoxicity towards cancer cells over normal cells presents a significant advantage in cancer therapy, indicating the compound's potential in enhancing the efficacy of chemotherapeutic drugs and reducing their side effects (Manayi, Nabavi, Setzer, & Jafari, 2017).

properties

IUPAC Name

3-piperidin-1-ylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-10-9(5-4-6-11-10)16(14,15)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBPFWDNNILGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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